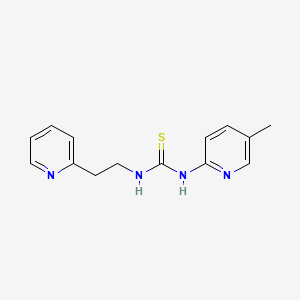
Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is a thiourea derivative characterized by the presence of pyridine rings. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthesis might involve the following steps:
Preparation of Isothiocyanate Intermediate: Reacting 5-methyl-2-pyridinylamine with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea Derivative: Reacting the isothiocyanate intermediate with 2-(2-pyridinyl)ethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of thiourea dioxide or sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiourea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simple structure.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Isothioureas: Compounds with an isothiourea functional group.
Uniqueness
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Número CAS |
149488-74-4 |
|---|---|
Fórmula molecular |
C14H16N4S |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H16N4S/c1-11-5-6-13(17-10-11)18-14(19)16-9-7-12-4-2-3-8-15-12/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18,19) |
Clave InChI |
NDQKCHYSWLGKCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



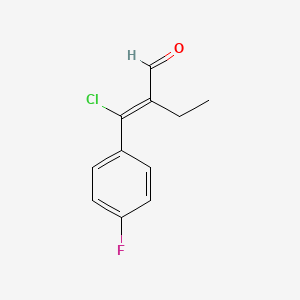
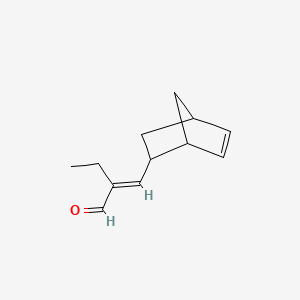
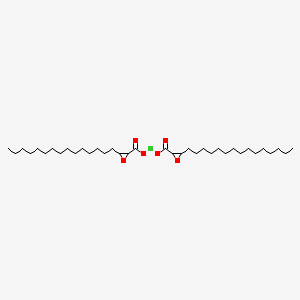
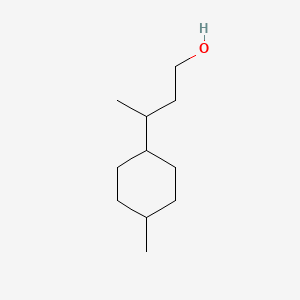
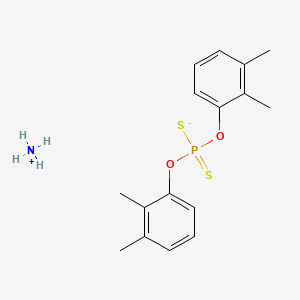
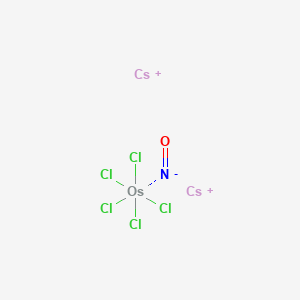
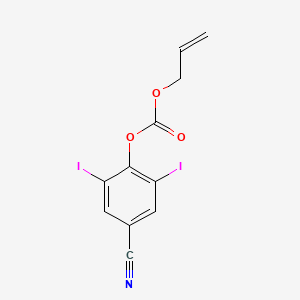
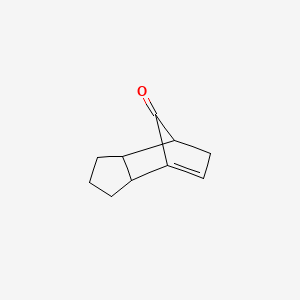
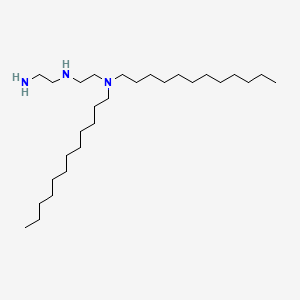
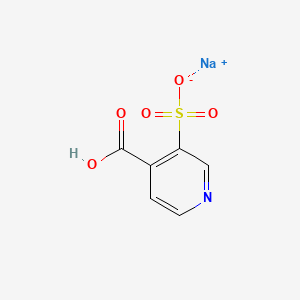
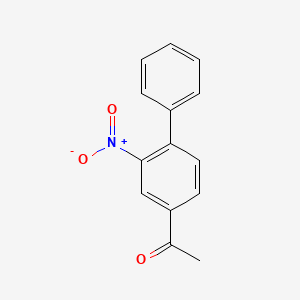
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
